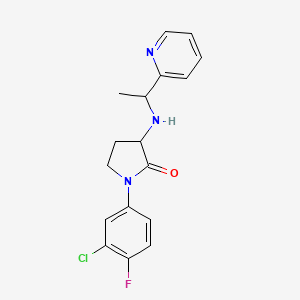![molecular formula C16H23NO3S B7641814 1-[4-(2,5-Dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid](/img/structure/B7641814.png)
1-[4-(2,5-Dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,5-Dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid, also known as DMTB-Pip, is a chemical compound that has been synthesized for scientific research purposes. It is a piperidine derivative that has been shown to have potential therapeutic effects in various medical fields.
作用機序
The mechanism of action of 1-[4-(2,5-Dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. It has also been shown to inhibit the JNK signaling pathway, which is involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of anti-apoptotic proteins and decrease the expression of pro-apoptotic proteins. It has also been shown to decrease the levels of inflammatory cytokines and increase the levels of antioxidant enzymes.
実験室実験の利点と制限
One advantage of using 1-[4-(2,5-Dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid in lab experiments is its potential therapeutic effects in various medical fields. Another advantage is its ability to act through multiple pathways. However, one limitation is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 1-[4-(2,5-Dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic effects in other medical fields. Additionally, further studies could be conducted to optimize its synthesis method and increase its availability for research purposes.
In conclusion, this compound is a chemical compound that has potential therapeutic effects in various medical fields. Its synthesis method is complex, but it has been shown to act through multiple pathways and have various biochemical and physiological effects. Future research on this compound could lead to further understanding of its mechanism of action and potential therapeutic applications.
合成法
1-[4-(2,5-Dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid can be synthesized using a multi-step process involving the use of various reagents and solvents. The first step involves the reaction of 2,5-dimethyl-3-thiophenecarboxylic acid with 1-bromo-4-chlorobutane in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperidine in the presence of a catalyst such as palladium on carbon to obtain this compound.
科学的研究の応用
1-[4-(2,5-Dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid has been shown to have potential therapeutic effects in various medical fields such as neurology, cardiology, and oncology. In neurology, this compound has been shown to have neuroprotective effects against ischemic stroke and traumatic brain injury. In cardiology, this compound has been shown to have cardioprotective effects against myocardial infarction. In oncology, this compound has been shown to have anti-cancer effects against various types of cancer cells.
特性
IUPAC Name |
1-[4-(2,5-dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-11-9-13(12(2)21-11)5-3-7-15(18)17-8-4-6-14(10-17)16(19)20/h9,14H,3-8,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSYKGYTPXCSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CCCC(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7641751.png)
![5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641762.png)
![5-cyclohexyl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641773.png)
![N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine](/img/structure/B7641795.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641800.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641802.png)

![2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7641815.png)
![5-(2,2-dimethylpropyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641817.png)
![(3S)-1-(spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carbonyl)piperidine-3-carboxylic acid](/img/structure/B7641824.png)

![5-(2,2-dimethylpropyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641836.png)
![1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid](/img/structure/B7641839.png)